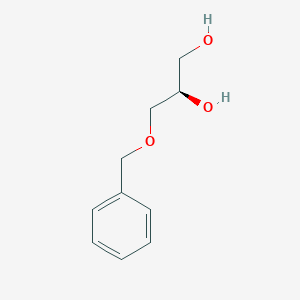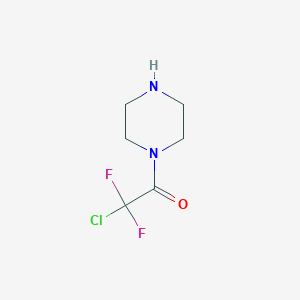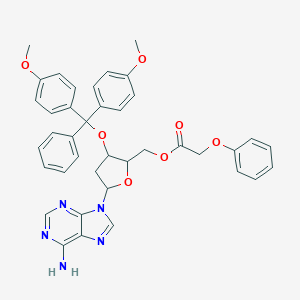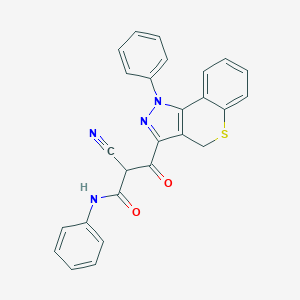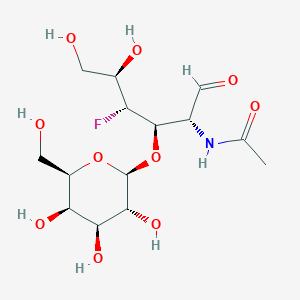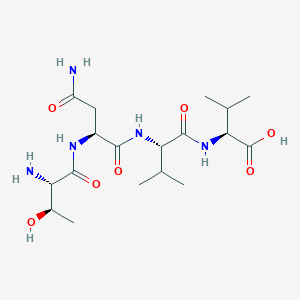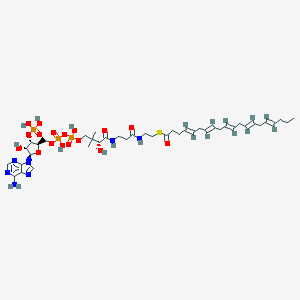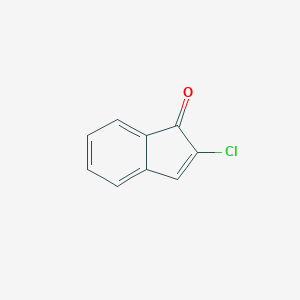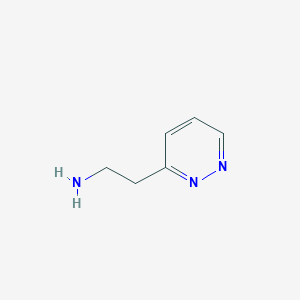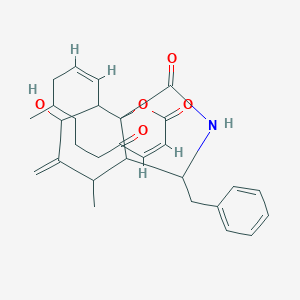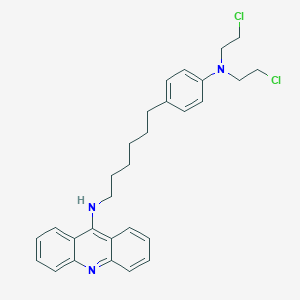
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, also known as AC-9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. AC-9 belongs to the class of acridine derivatives, which have been shown to exhibit significant antitumor activity.
Mecanismo De Acción
The exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is not fully understood. However, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA damage repair.
Efectos Bioquímicos Y Fisiológicos
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to exhibit both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of PARP, leading to DNA damage and apoptosis in cancer cells. Physiologically, 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been shown to reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its broad-spectrum antitumor activity, which makes it a promising candidate for the development of novel cancer therapies. However, one limitation of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- is its potential toxicity, particularly to normal cells. Further research is needed to determine the optimal dosage and administration schedule for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- in order to minimize toxicity while maximizing its antitumor activity.
Direcciones Futuras
There are several future directions for research on 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. One area of interest is the development of novel drug delivery systems for 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, such as nanoparticles or liposomes, which could improve its efficacy and reduce its toxicity. Another area of interest is the identification of biomarkers that could predict the response of cancer cells to 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could help to identify patients who are most likely to benefit from treatment with 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-. Finally, further research is needed to elucidate the exact mechanism of action of 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-, which could lead to the development of more effective cancer therapies.
Métodos De Síntesis
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- can be synthesized using a multi-step process involving the reaction of 9-aminoacridine with 1,6-dibromohexane, followed by the reaction with 4-(bis(2-chloroethyl)amino)phenylboronic acid. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromo-6-hexanol to yield 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)-.
Aplicaciones Científicas De Investigación
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit significant antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. 9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- has also been shown to have a synergistic effect when combined with other chemotherapeutic agents, such as doxorubicin and cisplatin.
Propiedades
Número CAS |
125173-75-3 |
|---|---|
Nombre del producto |
9-Acridinamine, N-(6-(4-(bis(2-chloroethyl)amino)phenyl)hexyl)- |
Fórmula molecular |
C29H33Cl2N3 |
Peso molecular |
494.5 g/mol |
Nombre IUPAC |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
InChI |
InChI=1S/C29H33Cl2N3/c30-18-21-34(22-19-31)24-16-14-23(15-17-24)9-3-1-2-8-20-32-29-25-10-4-6-12-27(25)33-28-13-7-5-11-26(28)29/h4-7,10-17H,1-3,8-9,18-22H2,(H,32,33) |
Clave InChI |
BOTVOSDEXKKBSU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCC4=CC=C(C=C4)N(CCCl)CCCl |
Otros números CAS |
125173-75-3 |
Sinónimos |
N-[6-[4-[bis(2-chloroethyl)amino]phenyl]hexyl]acridin-9-amine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



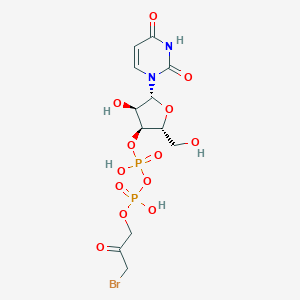
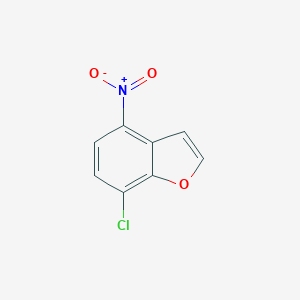
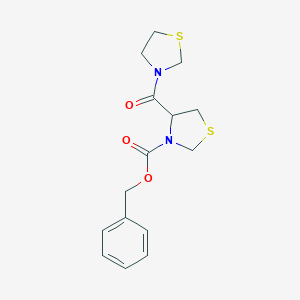
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)
